![molecular formula C22H22F2N4O5 B2618018 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate CAS No. 1351633-24-3](/img/structure/B2618018.png)
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate
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Overview
Description
The compound “4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate” is a complex organic molecule. It contains a benzimidazole group, a piperidine group, and a carboxamide group . Benzimidazole is a heterocyclic aromatic organic compound and is an important pharmacophore in medicinal chemistry . Piperidine is a widely used building block in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and piperidine rings, followed by the introduction of the carboxamide group . The exact synthetic route would depend on the specific reagents and conditions used .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole, piperidine, and carboxamide functional groups . The benzimidazole group consists of a fused benzene and imidazole ring . The piperidine ring is a six-membered ring with one nitrogen atom . The carboxamide group consists of a carbonyl (C=O) group attached to an amine (NH2) group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole, piperidine, and carboxamide functional groups . The benzimidazole group is aromatic and relatively stable, but can participate in reactions with electrophiles . The piperidine ring can act as a base, reacting with acids to form salts . The carboxamide group can participate in a variety of reactions, including hydrolysis and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole group could contribute to its aromaticity and stability . The piperidine ring could influence its basicity . The carboxamide group could form hydrogen bonds, influencing its solubility and reactivity .
Scientific Research Applications
Anticancer Agents: Researchers have explored imidazole derivatives for their antitumor properties. For instance, compounds containing similar benzimidazole moieties have exhibited moderate to high inhibitory activities against various cancer cell lines . Investigating the anticancer potential of this compound could be worthwhile.
Materials Science and Catalysis
Imidazoles find applications beyond pharmaceuticals. Consider the following:
Functional Materials: Imidazoles can serve as building blocks for functional materials, such as organic semiconductors, liquid crystals, and luminescent materials. Researchers have explored their use in optoelectronic devices, including solar cells .
Bioanalytical Chemistry
Imidazole derivatives have been employed in bioanalytical methods. Here’s a potential application:
- Bile Acid Analysis : Researchers have used imidazole-based reagents for high-performance liquid chromatography (HPLC) coupled with fluorescence detection and mass spectrometry to determine bile acids in biological samples . Exploring similar applications for this compound could be interesting.
Crystal Engineering and Coordination Polymers
Imidazole-containing compounds have been studied in crystal engineering and coordination chemistry:
- Coordination Polymers : Some coordination polymers containing benzimidazole ligands have been investigated for their crystal structures and potential anticancer activity . Further exploration of this compound’s coordination behavior could yield insights.
Future Directions
properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O.C2H2O4/c21-15-4-3-5-16(22)19(15)24-20(27)25-10-8-14(9-11-25)12-26-13-23-17-6-1-2-7-18(17)26;3-1(4)2(5)6/h1-7,13-14H,8-12H2,(H,24,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTORYQNYPRQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)NC4=C(C=CC=C4F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate |
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